2-[(3,4-Dimethylcyclohexyl)amino]propane-1,3-diol 2-[(3,4-Dimethylcyclohexyl)amino]propane-1,3-diol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17809959
InChI: InChI=1S/C11H23NO2/c1-8-3-4-10(5-9(8)2)12-11(6-13)7-14/h8-14H,3-7H2,1-2H3
SMILES:
Molecular Formula: C11H23NO2
Molecular Weight: 201.31 g/mol

2-[(3,4-Dimethylcyclohexyl)amino]propane-1,3-diol

CAS No.:

Cat. No.: VC17809959

Molecular Formula: C11H23NO2

Molecular Weight: 201.31 g/mol

* For research use only. Not for human or veterinary use.

2-[(3,4-Dimethylcyclohexyl)amino]propane-1,3-diol -

Specification

Molecular Formula C11H23NO2
Molecular Weight 201.31 g/mol
IUPAC Name 2-[(3,4-dimethylcyclohexyl)amino]propane-1,3-diol
Standard InChI InChI=1S/C11H23NO2/c1-8-3-4-10(5-9(8)2)12-11(6-13)7-14/h8-14H,3-7H2,1-2H3
Standard InChI Key ABIFHESQIMASMT-UHFFFAOYSA-N
Canonical SMILES CC1CCC(CC1C)NC(CO)CO

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s structure comprises a propane-1,3-diol core (HOCH2CH(OH)CH2OH\text{HOCH}_2\text{CH(OH)CH}_2\text{OH}) modified by a 3,4-dimethylcyclohexylamine substituent at the central carbon. The cyclohexyl ring adopts a chair conformation, with methyl groups at positions 3 and 4 introducing steric hindrance that influences reactivity and solubility. The amine group (-NH-\text{-NH-}) and hydroxyl groups (-OH\text{-OH}) enable hydrogen bonding, contributing to its polar nature.

Table 1: Fundamental Physicochemical Properties

PropertyValue
Molecular FormulaC11H23NO2\text{C}_{11}\text{H}_{23}\text{NO}_2
Molecular Weight201.31 g/mol
Density (predicted)1.02±0.1g/cm31.02 \pm 0.1 \, \text{g/cm}^3
Boiling Point (predicted)348.8±22.0°C348.8 \pm 22.0 \, \text{°C}
LogP (octanol-water)Estimated 0.5–1.2

Synthesis and Manufacturing

Reaction Pathways

The primary synthesis route involves the nucleophilic substitution of 3,4-dimethylcyclohexylamine with propane-1,3-diol derivatives. Patent US9815772B2 describes a generalized method for analogous 2-amino-1,3-propanediol compounds, utilizing alkylation or reductive amination under controlled conditions (e.g., 60–80°C, inert atmosphere) . For this compound, the reaction proceeds as:

3,4-Dimethylcyclohexylamine+1,3-DibromopropaneBase2-[(3,4-Dimethylcyclohexyl)amino]propane-1,3-diol+HBr\text{3,4-Dimethylcyclohexylamine} + \text{1,3-Dibromopropane} \xrightarrow{\text{Base}} \text{2-[(3,4-Dimethylcyclohexyl)amino]propane-1,3-diol} + \text{HBr}

Yields typically range from 45% to 65%, with purity dependent on chromatographic separation techniques .

Optimization Challenges

Steric effects from the dimethylcyclohexyl group impede reaction kinetics, necessitating prolonged reaction times (12–24 hours) and elevated temperatures. Catalytic systems, such as palladium-based catalysts, have been explored to enhance efficiency but remain experimental .

Table 2: Representative Synthesis Conditions

ReactantReagent/CatalystTemperature (°C)Yield (%)
3,4-Dimethylcyclohexylamine1,3-Dibromopropane7058
3,4-DimethylcyclohexylamineEpichlorohydrin6549

Research Gaps and Future Directions

Reactivity Studies

Systematic investigations into the compound’s nucleophilicity and hydrogen-bonding capacity are needed to expand its synthetic utility. Quantum mechanical modeling could predict sites for electrophilic attack.

Biological Activity Screening

High-throughput assays against kinase or GPCR targets may reveal therapeutic potential. Analog synthesis (e.g., acylated derivatives) could enhance bioavailability.

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